Predicted Lipophilicity Differentiation: 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine versus Dichloro Analog for Membrane Permeability Optimization
2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine exhibits a predicted LogP of 4.73, significantly higher than the 3.95 predicted LogP for the dichloro analog 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine [1]. This increased lipophilicity derives from the combination of the bromine atom's polarizability and the para-methyl substituent on the phenyl ring, which together enhance hydrophobic interactions with nonpolar binding pockets .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.73 |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine: LogP = 3.95 (predicted) |
| Quantified Difference | ΔLogP = +0.78 |
| Conditions | Calculated LogP values from authoritative database entries |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability for intracellular target engagement, which guides selection when optimizing compound libraries for cell-based assays.
- [1] ChemSrc. 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine. CAS 354561-72-1. LogP = 4.72910. Accessed 2024. View Source
